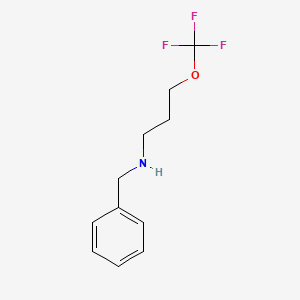
Benzyl-(3-trifluoromethoxy-propyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-(3-trifluoromethoxy-propyl)-amine is an organic compound characterized by the presence of a benzyl group attached to a 3-trifluoromethoxy-propyl-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-(3-trifluoromethoxy-propyl)-amine typically involves the trifluoromethoxylation of alkyl trifluoroborates. One common method includes the use of silver-catalyzed trifluoromethoxylation, where secondary alkyl trifluoroborates are reacted with trifluoromethoxy sources under optimized conditions . The reaction conditions often involve the use of silver salts, ligands, oxidants, and specific solvents to achieve high conversion rates and chemoselectivity .
Industrial Production Methods
Industrial production of this compound may involve a one-pot process for the preparation of trifluoromethoxylated compounds. This process includes the reaction of functionalized alcohols directly to the corresponding trifluoromethyl ether derivatives under mild reaction conditions . The advantages of this method include high conversion rates, ease of conversion, and the use of less toxic reagents.
Chemical Reactions Analysis
Types of Reactions
Benzyl-(3-trifluoromethoxy-propyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may involve specific temperatures, solvents, and atmospheres (e.g., nitrogen) to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, trifluoromethoxylation reactions typically yield trifluoromethyl ether derivatives .
Scientific Research Applications
Benzyl-(3-trifluoromethoxy-propyl)-amine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl-(3-trifluoromethoxy-propyl)-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Benzyl (3-(trifluoromethoxy)propyl)carbamate
- Benzyl N-[3-(trifluoromethoxy)propyl]carbamate
Uniqueness
Benzyl-(3-trifluoromethoxy-propyl)-amine is unique due to its specific trifluoromethoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications, particularly in fields requiring specific chemical functionalities .
Properties
Molecular Formula |
C11H14F3NO |
|---|---|
Molecular Weight |
233.23 g/mol |
IUPAC Name |
N-benzyl-3-(trifluoromethoxy)propan-1-amine |
InChI |
InChI=1S/C11H14F3NO/c12-11(13,14)16-8-4-7-15-9-10-5-2-1-3-6-10/h1-3,5-6,15H,4,7-9H2 |
InChI Key |
QOVNIEVPZBZSLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCOC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















